

## SPI-112: A Technical Guide to a Potent and Selective SHP2 Chemical Probe

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Compound of Interest					
Compound Name:	SPI-112				
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This guide provides an in-depth overview of **SPI-112**, a potent and selective competitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Due to its limited cell permeability, this document also details the characterization and application of its methyl ester prodrug, **SPI-112**Me, which facilitates cellular investigations. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing **SPI-112** and **SPI-112**Me as chemical probes to investigate SHP2 function in biochemical and cellular contexts.

## **Core Compound Profile and Biochemical Data**

**SPI-112** is a competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is a key regulator of various signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] Dysregulation of SHP2 activity is implicated in numerous human diseases, particularly cancer.[3] **SPI-112** was developed from the lead compound NSC-117199 and demonstrates significant potency and selectivity for SHP2 in biochemical assays.[4] However, the presence of a polar carboxylic acid group in **SPI-112**'s structure renders it cell-impermeable, limiting its direct use in studying cellular SHP2 activity.[4][5] To address this, a methyl ester analog, **SPI-112**Me, was synthesized as a cell-permeable prodrug that is predicted to be hydrolyzed to the active **SPI-112** form intracellularly.[4][6]

## Table 1: Biochemical and Biophysical Characterization of SPI-112



Parameter	Value	Method	Target	Notes
IC50	1 μΜ	Biochemical Assay	SHP2	
18.3 μΜ	Biochemical Assay	PTP1B	Demonstrates ~18-fold selectivity over PTP1B.[5]	
14.5 μΜ	Biochemical Assay	General PTPs		
Ki	0.8 μΜ	Enzyme Kinetics	SHP2	Best fitted with a competitive inhibition model. [5]
KD	1.30 ± 0.14 μM	Surface Plasmon Resonance (SPR)	SHP2	Displays 1:1 stoichiometric binding.[4]
ka (on-rate)	2.24 x 104 M-1s- 1	Surface Plasmon Resonance (SPR)	SHP2	
kd (off-rate)	0.029 s-1	Surface Plasmon Resonance (SPR)	SHP2	_

# Experimental Protocols Biochemical SHP2 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of **SPI-112** against recombinant SHP2 enzyme using a fluorogenic substrate.

#### Materials:

Recombinant human SHP2 (full-length)



- Dually phosphorylated IRS-1 peptide (for SHP2 activation)[7]
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[2]
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[7]
- SPI-112 stock solution in DMSO
- 384-well black, flat-bottom plates

#### Procedure:

- Enzyme Activation: Prepare a working solution of full-length SHP2 at 0.625 nM in Assay Buffer. Add the dually phosphorylated IRS-1 peptide to a final concentration of 500 nM.
   Incubate for 20 minutes at room temperature to allow for SHP2 activation.[7]
- Compound Preparation: Prepare serial dilutions of SPI-112 in Assay Buffer.
- Assay Reaction:
  - To each well of a 384-well plate, add the desired concentration of SPI-112.
  - Add the activated SHP2 enzyme solution to each well for a final concentration of 0.5 nM.
  - Incubate for 15 minutes at 37°C.
- Initiate Reaction: Add DiFMUP to each well to a final concentration of 100  $\mu$ M to start the reaction.[8]
- Measurement: Monitor the increase in fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) over 60 minutes using a microplate reader.[8]
- Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

### **Surface Plasmon Resonance (SPR) Binding Assay**

This protocol describes the characterization of the binding kinetics of **SPI-112** to SHP2.



#### Materials:

- Biacore T100 instrument (or equivalent)
- CM5 Sensor Chip
- Anti-His-tag antibody
- His-tagged SHP2 (amino acids 1-525)[4]
- Running Buffer: 50 mM Bis-Tris HCl (pH 7.0), 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100, 3% DMSO[4]
- SPI-112 meglumine salt

#### Procedure:

- Surface Preparation: Immobilize the anti-His-tag antibody on the CM5 sensor chip surface using standard amine coupling chemistry.
- Ligand Capture: Inject the His-tagged SHP2 protein over the antibody-coated surface to capture the enzyme.
- Analyte Injection: Prepare serial dilutions of SPI-112 meglumine salt in Running Buffer (e.g., 0.12, 0.37, 1.1, 3.3, and 10 μM).[4]
- Binding Measurement: Inject the different concentrations of SPI-112 over the captured SHP2 surface and a reference flow cell. Monitor the association and dissociation phases in realtime.
- Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

## **Cellular SHP2 Activity Assay**

This protocol details the procedure to assess the ability of **SPI-112**Me to inhibit SHP2 activity in intact cells.



#### Materials:

- MDA-MB-468 breast cancer cells[4]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Epidermal Growth Factor (EGF)
- SPI-112Me stock solution in DMSO
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-SHP2 antibody for immunoprecipitation
- Protein A/G agarose beads
- PTP assay buffer and substrate (DiFMUP)

#### Procedure:

- Cell Treatment:
  - Plate MDA-MB-468 cells and allow them to adhere.
  - Serum-starve the cells overnight.
  - $\circ$  Pre-treat the cells with various concentrations of **SPI-112**Me (e.g., 20  $\mu$ M) or vehicle (DMSO) for a specified time.[4]
  - Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
- Cell Lysis: Wash the cells with cold PBS and lyse them in Lysis Buffer.
- Immunoprecipitation:
  - Incubate the cell lysates with an anti-SHP2 antibody overnight at 4°C.
  - Add Protein A/G agarose beads and incubate for another 2 hours to capture the SHP2antibody complexes.



- Wash the beads several times with Lysis Buffer.
- In Vitro Phosphatase Assay:
  - Resuspend the beads in a PTP assay buffer.
  - Add DiFMUP substrate and incubate.
  - Measure the fluorescence to determine SHP2 phosphatase activity.
- Data Analysis: Compare the SHP2 activity from SPI-112Me-treated cells to that of vehicle-treated cells.

### Cellular Proliferation/Viability Assay

This protocol is used to evaluate the effect of **SPI-112**Me on the viability of cells dependent on a gain-of-function SHP2 mutant.

#### Materials:

- TF-1 myeloid cells stably expressing the SHP2E76K mutant[4]
- RPMI-1640 medium with 10% FBS (GM-CSF-free)
- SPI-112Me stock solution in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Opaque-walled 96-well plates

#### Procedure:

- Cell Seeding: Seed TF-1/SHP2E76K cells (1,000 cells/well) in GM-CSF-free medium in a 96well plate.[4]
- Compound Treatment: Add serial dilutions of SPI-112Me to the wells. Include a vehicle control (DMSO) and a negative control (cell-impermeable SPI-112).
- Incubation: Incubate the plates for 4 days.[4]

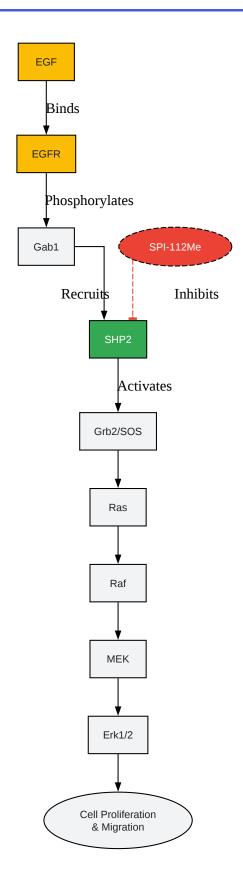


- Viability Measurement:
  - Equilibrate the plate to room temperature.
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the relative number of viable cells. A 50% decrease in viable cells was observed at 10 μM SPI-112Me in this assay.[4]

## Signaling Pathways and Experimental Workflows SHP2 in EGF-Stimulated Erk1/2 Activation

SHP2 is a critical positive regulator of the Ras-Erk1/2 signaling pathway downstream of receptor tyrosine kinases like the EGF receptor (EGFR).[9] Upon EGF stimulation, SHP2 is recruited to phosphorylated docking proteins, such as Gab1, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and Erk1/2.[1] **SPI-112**Me has been shown to inhibit this pathway.[4]





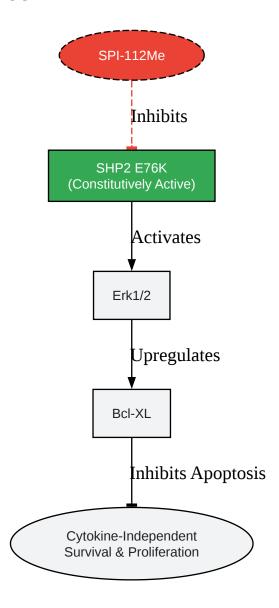
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Caption: EGF-stimulated SHP2-mediated Erk1/2 signaling pathway and the point of inhibition by **SPI-112**Me.

## **Constitutive Signaling by SHP2 E76K Mutant**

The gain-of-function E76K mutation in SHP2 leads to its constitutive activation, promoting cytokine-independent survival and proliferation in cell lines like TF-1.[4] This is mediated through the upregulation of the Erk1/2 pathway and the subsequent expression of anti-apoptotic proteins like Bcl-XL.[4]



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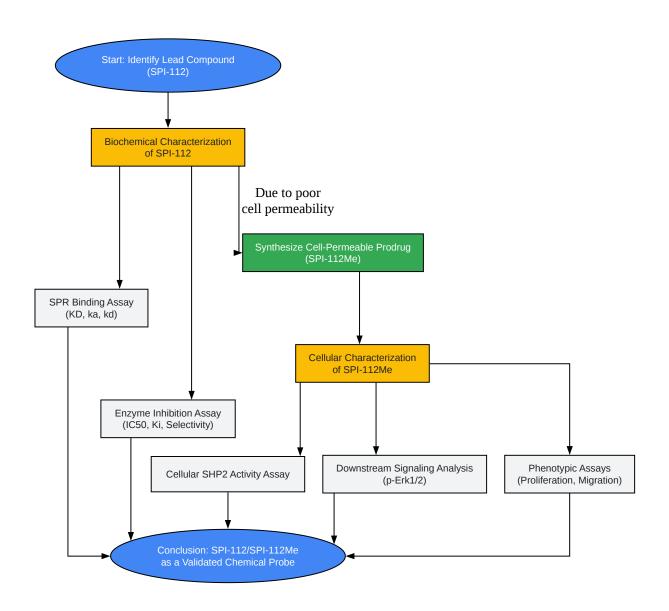


Caption: Constitutive signaling pathway of the SHP2 E76K mutant leading to cell survival and its inhibition by **SPI-112**Me.

## Experimental Workflow for Characterizing SPI-112/SPI-112Me

The following diagram illustrates the logical workflow for the comprehensive characterization of **SPI-112** and its prodrug **SPI-112**Me as a chemical probe for SHP2.





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Caption: Logical workflow for the development and validation of **SPI-112** and **SPI-112**Me as a chemical probe for SHP2.



### Conclusion

**SPI-112** is a valuable chemical probe for the in vitro study of SHP2, offering high potency and selectivity. Its primary limitation of poor cell permeability is effectively overcome by its methyl ester prodrug, **SPI-112**Me, which enables the investigation of SHP2's role in cellular signaling and pathophysiology. The data and protocols presented in this guide provide a comprehensive resource for researchers to effectively utilize these compounds in their studies of SHP2, a critical target in cancer and other diseases.

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